molecular formula C4H12N2O6 B12826407 Ammonium (2S,3S)-2,3-dihydroxysuccinate

Ammonium (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B12826407
M. Wt: 184.15 g/mol
InChI Key: NGPGDYLVALNKEG-OTWIGTIJSA-N
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Description

Ammonium (2S,3S)-2,3-dihydroxysuccinate is the ammonium salt of (2S,3S)-2,3-dihydroxysuccinic acid (D-tartaric acid). The parent acid has the molecular formula C₄H₆O₆, an average mass of 148.07 g/mol, and two defined stereocenters, resulting in its (2S,3S) configuration . Its CAS registry number is 147-71-7, and it is commonly referred to by synonyms such as D-tartaric acid or L-chicoric acid precursor . The ammonium salt form enhances solubility and stability, making it valuable in pharmaceuticals and chiral resolution processes .

Properties

Molecular Formula

C4H12N2O6

Molecular Weight

184.15 g/mol

IUPAC Name

diazanium;(2S,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m0../s1

InChI Key

NGPGDYLVALNKEG-OTWIGTIJSA-N

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium (2S,3S)-2,3-dihydroxysuccinate can be synthesized through several methods:

  • Direct Hydroxylation of Succinic Acid: : One common method involves the hydroxylation of succinic acid using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

  • Enzymatic Synthesis: : Another approach involves the use of enzymes such as hydroxylases that specifically target the succinate molecule to introduce hydroxyl groups at the desired positions. This method is advantageous due to its high specificity and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the following steps:

  • Fermentation: : Microbial fermentation processes can be employed to produce succinic acid, which is then chemically or enzymatically converted to the desired dihydroxysuccinate derivative.

  • Chemical Synthesis: : Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to form diols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Diols, alcohols.

    Substitution Products: Halogenated compounds, amines, thioethers.

Scientific Research Applications

Ammonium (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

  • Biology: : The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate or in drug delivery systems.

  • Industry: : It is used in the production of biodegradable polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which ammonium (2S,3S)-2,3-dihydroxysuccinate exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydroxyl groups and the ammonium ion play crucial roles in its interactions with molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of dihydroxysuccinate derivatives significantly impacts their physicochemical properties and applications:

Compound Stereochemistry Molecular Formula Key Applications Reference
(2R,3R)-Dihydroxysuccinic acid (2R,3R) C₄H₆O₆ Synthesis of trans-homoaconitates
(2S,3S)-Dihydroxysuccinic acid (2S,3S) C₄H₆O₆ Chiral resolving agents, drug salts
(2R,3S)-Dihydroxysuccinic acid (2R,3S) C₄H₆O₆ Chicoric acid synthesis
  • Key Insight : The (2S,3S) configuration is preferred in pharmaceuticals for its chiral purity. For example, (2S,3S)-dihydroxysuccinate salts are used in Silodosin and Pregabalin impurity standards to ensure enantiomeric control .

Esters and Alkyl Derivatives

Esterification of dihydroxysuccinic acid with alcohols or protective groups alters reactivity and solubility:

Compound Substituents Molecular Formula Yield (%) Key Use Reference
(2S,3S)-Diethyl 2-(allyloxy)-3-hydroxysuccinate Allyl, ethyl C₁₀H₁₆O₇ 70 Intermediate for allylated products
(2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate Cinnamoyl, ethyl C₁₈H₂₂O₈ 18 Bioactive ester synthesis
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate Benzyl C₁₈H₁₈O₆ >97 purity Chiral building block
  • Key Insight : Bulky substituents (e.g., cinnamoyl) reduce synthetic yields due to steric hindrance, while smaller groups (e.g., allyl) improve efficiency .

Ammonium and Pharmaceutical Salts

Ammonium salts of dihydroxysuccinic acid are critical in drug formulation and analytical standards:

Compound Molecular Formula Molecular Weight (g/mol) Application Reference
(S)-3-(Aminomethyl)-N,N-diethyl-5-methylhexanamide (2S,3S)-2,3-dihydroxysuccinate C₁₆H₃₂N₂O₇ 364.43 Pregabalin impurity standard
(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2S,3S)-2,3-dihydroxysuccinate C₂₆H₃₁N₃O₈ 513.54 Silodosin reference material
(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate C₁₃H₂₃NO₈ 321.33 Chiral resolution in drug synthesis
  • Key Insight : Ammonium salts improve solubility and serve as high-purity reference materials for regulatory compliance (e.g., USP, EMA) .

Fluorinated and Functionalized Derivatives

Substitution with halogens or hydroxy groups modifies bioactivity:

Compound Functional Group Molecular Formula Bioactivity Reference
(2R,3S)-2-Fluoro-3-allylsuccinate Fluoro, allyl C₇H₉FO₄ Homoisocitrate analog inhibitor
(2S,3R)-2-Hydroxy-3-propylsuccinate Hydroxy, propyl C₇H₁₂O₅ Enzyme inhibition studies
  • Key Insight : Fluorinated analogs exhibit enhanced metabolic stability, making them candidates for enzyme inhibition .

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